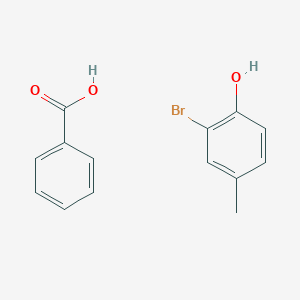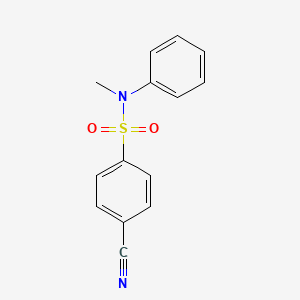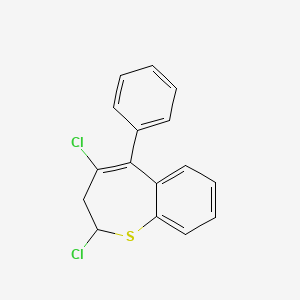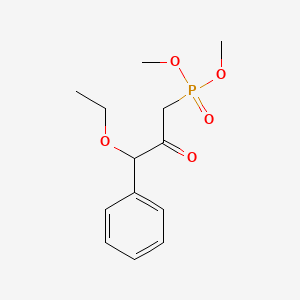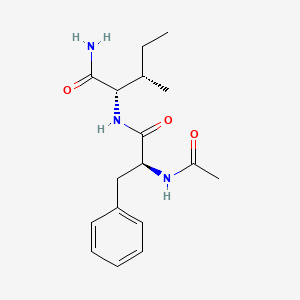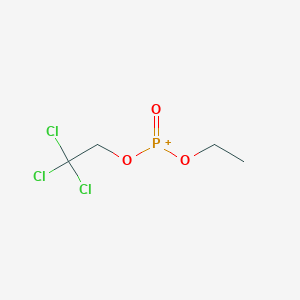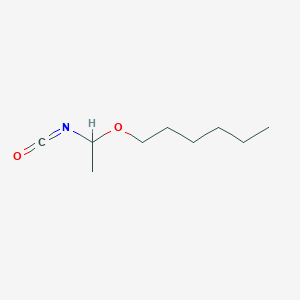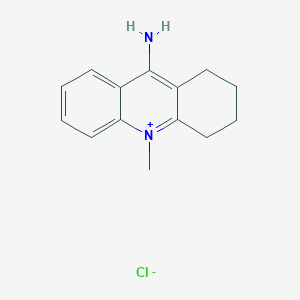
9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride is a chemical compound known for its significant role as a cholinesterase inhibitor. This compound is commonly used in pharmacological studies due to its ability to inhibit the enzyme acetylcholinesterase, which is crucial in the breakdown of the neurotransmitter acetylcholine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride typically involves the reaction of cyclohexanone with 2-aminobenzonitrile. This reaction proceeds through a series of steps including cyclization and reduction to form the acridine ring structure . The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridine ring structure.
Substitution: Aromatic nucleophilic substitution reactions are common, especially at the C9 position.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include various substituted acridines, which can have different functional groups attached to the acridine ring, enhancing their pharmacological properties .
Aplicaciones Científicas De Investigación
9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on enzyme inhibition and neurotransmitter regulation.
Industry: Utilized in the development of pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
The primary mechanism of action of 9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride is the reversible inhibition of acetylcholinesterase (AChE). By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. This enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease . Additionally, it also inhibits butyrylcholinesterase and blocks sodium and potassium channels .
Comparación Con Compuestos Similares
Similar Compounds
Tacrine: Another cholinesterase inhibitor with a similar structure and mechanism of action.
Donepezil: A more selective AChE inhibitor used in Alzheimer’s treatment.
Rivastigmine: Inhibits both AChE and butyrylcholinesterase, similar to 9-Amino-10-methyl-1,2,3,4-tetrahydroacridin-10-ium chloride.
Uniqueness
This compound is unique due to its specific structural modifications that enhance its inhibitory activity and selectivity towards cholinesterases. Its ability to block multiple enzyme pathways makes it a versatile compound in pharmacological research .
Propiedades
Número CAS |
65197-51-5 |
|---|---|
Fórmula molecular |
C14H17ClN2 |
Peso molecular |
248.75 g/mol |
Nombre IUPAC |
10-methyl-1,2,3,4-tetrahydroacridin-10-ium-9-amine;chloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16;/h2,4,6,8,15H,3,5,7,9H2,1H3;1H |
Clave InChI |
VCOJKGYXUNCMTM-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C2CCCCC2=C(C3=CC=CC=C31)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
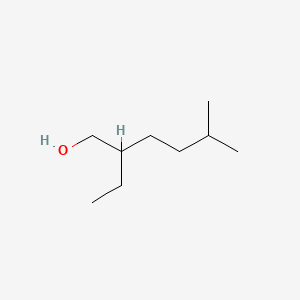
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
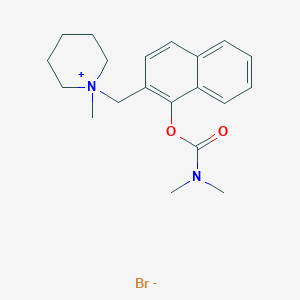
![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
